molecular formula C13H14Cl3NO2 B8705532 2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide CAS No. 62609-85-2

2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide

Cat. No. B8705532
Key on ui cas rn: 62609-85-2
M. Wt: 322.6 g/mol
InChI Key: NQACSEZYALURGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05350870

Procedure details

Sulfuryl chloride (54.1 g, 0.4 mol) was added dropwise with vigorous stirring over a 60 minute period to a solution of N-[4,4-dimethyl-3-oxopentanoyl]-2,4-dichloroaniline, prepared as above (109 g, 0.378 mol) in dichloromethane (600 mL) at -10° C. The reaction mixture was maintained at this temperature for 3 hours after the addition had been completed. After this time, the mixture was allowed to warm to 0° C. and ice (approximately 50 mL) was added, with stirring. The organic layer was separated and washed with 50% saturated aqueous sodium chloride solution (2×500 mL), then dried over magnesium sulfate. Evaporation of the solvent afforded a brown oil which was stirred with ethanol (150 mL) to induce crystallization of the product. The resultant mixture was stored at 0° C. overnight. The solid product was removed by filtration, washed with cold ethanol and dried to afford N-[2-chloro-4,4,-dimethyl-3-oxopentanoyl]-2,4-dichloroaniline (104.2 g, 85.4% yield) as a white crystalline solid which melted at 64.5°-65.5° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][C:7]([CH3:23])([CH3:22])[C:8](=[O:21])[CH2:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=1[Cl:20])=[O:11].C(O)C>ClCCl>[Cl:4][CH:9]([C:8](=[O:21])[C:7]([CH3:23])([CH3:22])[CH3:6])[C:10]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=1[Cl:20])=[O:11]

Inputs

Step One
Name
Quantity
54.1 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at this temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 50% saturated aqueous sodium chloride solution (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded a brown oil which
CUSTOM
Type
CUSTOM
Details
crystallization of the product
CUSTOM
Type
CUSTOM
Details
The solid product was removed by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104.2 g
YIELD: PERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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